Methyl 5-acetyl-2-(benzyloxy)benzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multifunctional reagents that can lead to the formation of polyfunctional heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are prepared from corresponding methyl propenoates and can be used to synthesize various heterocyclic systems . Similarly, the synthesis of methyl 2-acetamido-5,6-di-O-benzyl-2-deoxy-β-D-glucofuranoside involves multiple steps, including hydrolysis, benzylation, and mercaptolysis, indicating a complex synthetic route that could be analogous to the synthesis of methyl 5-acetyl-2-(benzyloxy)benzoate .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 5-acetyl-2-(benzyloxy)benzoate can be elucidated using spectroscopic methods and quantum chemical calculations. For example, the study of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one involved FT-IR, micro-Raman, UV–Vis spectroscopy, and DFT calculations to determine the molecular structure and properties .
Chemical Reactions Analysis
The chemical reactions involving acetyl and benzyloxy groups can lead to the formation of various heterocyclic compounds. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate is used in the synthesis of amino-substituted fused pyrimidinones, indicating that the benzyloxy group can participate in nucleophilic reactions to form complex heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like methyl 5-acetyl-2-(benzyloxy)benzoate can be inferred from related studies. For example, the synthesis and structural analysis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involved investigating its NMR chemical shifts, thermodynamic properties, and non-linear optical properties, which are important for understanding the behavior of similar acetyl and benzyloxy derivatives .
Scientific Research Applications
Synthesis and Chemical Properties :
- Methyl 5-acetyl-2-(benzyloxy)benzoate has been utilized in the synthesis of complex molecules. For example, its application in the synthesis of d-forosamine, an aminosugar, was demonstrated through a series of complex chemical reactions (Baer & Hanna, 1981).
- The compound also plays a role in the stereoselective synthesis of certain pentols and asymmetric synthesis of hepturonic acid derivatives, which are important for constructing complex carbohydrate structures (Gerber & Vogel, 2001).
Application in Carbohydrate Research :
- It has been involved in studies concerning the acid-catalyzed cleavage of certain ribofuranosides, highlighting its relevance in carbohydrate chemistry and the understanding of reaction mechanisms (Hollenberg, Watanabe, & Fox, 1975).
Role in Supramolecular Chemistry :
- The compound has found application in the field of supramolecular chemistry, particularly in the study of dendrimers and their structural analysis. It has contributed to understanding the shape control of monodendrons and their self-assembly into supramolecular structures (Percec et al., 1998).
Synthesis of Novel Compounds :
- Methyl 5-acetyl-2-(benzyloxy)benzoate has been used in the synthesis of various novel compounds, such as certain anti-juvenile hormone agents. These are important in the study of insect physiology and potentially in pest control applications (Fujita et al., 2005).
- 5. Applications in Photochemistry and Thermolysis :
- The compound has been studied for its behavior in photochemical and thermolysis reactions, specifically in the synthesis of diazo derivatives of sugars, which are crucial in understanding the reactivity and transformation of sugar molecules (Horton & Philips, 1972).
Use in Protecting Group Strategies :
- It has been employed in the development of novel protecting groups for carbohydrates, highlighting its role in facilitating synthetic routes for complex sugar molecules (Ziegler & Pantkowski, 1994).
Contribution to Heterocyclic Chemistry :
- The compound is instrumental in the synthesis of heterocyclic systems, which are significant in pharmaceutical research and development. This includes the preparation of pyridopyrimidinones and other heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997).
Research in Molecular Structure and Quantum Chemistry :
- Studies involving Methyl 5-acetyl-2-(benzyloxy)benzoate have contributed to advancements in quantum chemistry and molecular structure analysis, such as the investigation of triazolone molecules (Gökce et al., 2014).
Synthesis of Nucleoside Derivatives :
- It has been utilized in the synthesis of nucleoside derivatives, which are fundamental components in the study of nucleic acids and potential therapeutic agents (Cheung, Horton, Sorenson, & Weckerle, 1978).
Application in Organic Process Research & Development :
- The compound plays a role in the development of processes for the synthesis of medically relevant compounds, demonstrating its versatility in practical applications in organic chemistry (Kucerovy et al., 1997).
Safety And Hazards
properties
IUPAC Name |
methyl 5-acetyl-2-phenylmethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-12(18)14-8-9-16(15(10-14)17(19)20-2)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBVZNHYLQHOLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494708 | |
Record name | Methyl 5-acetyl-2-(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetyl-2-(benzyloxy)benzoate | |
CAS RN |
27475-09-8 | |
Record name | Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27475-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-acetyl-2-(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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